(+)-Isoborneol

Description

(+)-Isoborneol is a natural product found in Artemisia thuscula, Curcuma xanthorrhiza, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

16725-71-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

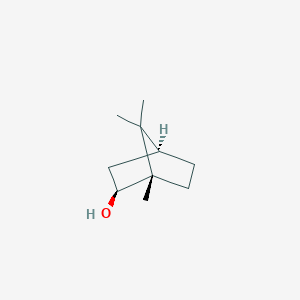

IUPAC Name |

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |

InChI Key |

DTGKSKDOIYIVQL-OYNCUSHFSA-N |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)C)C |

boiling_point |

212 °C |

Color/Form |

White to off-white crystals White translucent lumps |

density |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |

flash_point |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 214 °C |

Other CAS No. |

16725-71-6 124-76-5 507-70-0 |

physical_description |

Liquid White translucent solid; [Hawley] Solid |

Pictograms |

Flammable |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ethe |

vapor_pressure |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Absolute Configuration of (+)-Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the absolute configuration of (+)-isoborneol, a chiral bicyclic monoterpenoid of significant interest in synthetic chemistry and drug development. This document outlines the definitive stereochemical assignment based on modern spectroscopic techniques, presents key physicochemical properties, and details the experimental protocols for its determination. The logical workflow for assigning the absolute configuration is also visualized.

Introduction

Isoborneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a terpene derivative that exists as a pair of enantiomers due to its chiral nature. The physical and biological properties of these enantiomers can differ significantly, making the correct assignment of their absolute configuration crucial for applications in asymmetric synthesis, fragrance chemistry, and pharmaceutical development. The dextrorotatory enantiomer, (+)-isoborneol, has been the subject of stereochemical studies to unequivocally establish its three-dimensional structure.

Absolute Configuration of (+)-Isoborneol

The absolute configuration of (+)-isoborneol has been determined to be (1S, 2S, 4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol . This assignment is supported by modern analytical methods, including a combination of chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, followed by Vibrational Circular Dichroism (VCD) spectroscopy, and corroborated by Density Functional Theory (DFT) calculations[1]. The "S" designation at each of the three stereocenters (C1, C2, and C4) is assigned based on the Cahn-Ingold-Prelog priority rules.

Quantitative Data

The following table summarizes the key quantitative data for (+)-isoborneol.

| Property | Value | Conditions/Notes |

| IUPAC Name | (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Molecular Formula | C₁₀H₁₈O | |

| Molar Mass | 154.25 g/mol | |

| Melting Point | 212–214 °C | |

| Specific Rotation ([α]) | approx. +34.3° | In ethanol solution. Note: The sign of optical rotation is not directly correlated to the R/S designation. |

Experimental Protocols for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like (+)-isoborneol requires advanced analytical techniques. Below are detailed methodologies for two powerful approaches.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy Coupled with DFT

This is a non-empirical method that provides a definitive assignment of absolute configuration by comparing an experimental VCD spectrum with a theoretically calculated spectrum.

Experimental Workflow:

References

The Biosynthesis of (+)-Isoborneol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoborneol, a bicyclic monoterpenoid, is a key constituent of the essential oils of numerous aromatic and medicinal plants, notably within the Lamiaceae family, such as sage (Salvia officinalis). Its distinct camphor-like aroma and diverse biological activities have made it a compound of interest for the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the biosynthesis of (+)-isoborneol in plants, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for its study.

The Biosynthetic Pathway of (+)-Isoborneol

The biosynthesis of (+)-isoborneol in plants is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP). The pathway proceeds through the formation of (+)-borneol and a subsequent proposed metabolic grid involving (+)-camphor.

From Geranyl Diphosphate to (+)-Bornyl Diphosphate

The initial and committed step in the formation of the bornane skeleton is the cyclization of the linear GPP to the bicyclic (+)-bornyl diphosphate (BPP). This reaction is catalyzed by the enzyme (+)-bornyl diphosphate synthase (BPPS) .[1][2][3] BPPS is a monoterpene cyclase that facilitates a complex carbocation-mediated cyclization cascade.[3]

Hydrolysis to (+)-Borneol

The resulting (+)-bornyl diphosphate is then hydrolyzed to (+)-borneol. This dephosphorylation step is carried out by a phosphatase , although the specific enzyme responsible for this reaction in many plant species is yet to be fully characterized.

The Metabolic Grid: Formation of (+)-Isoborneol via (+)-Camphor

Current evidence suggests that the conversion of (+)-borneol to its stereoisomer, (+)-isoborneol, is not a direct enzymatic isomerization. Instead, it is believed to occur through a two-step process involving an intermediate:

-

Oxidation to (+)-Camphor: (+)-Borneol is oxidized to (+)-camphor by the enzyme (+)-borneol dehydrogenase (BDH) , an NAD⁺-dependent short-chain dehydrogenase/reductase (SDR).[4][5][6]

-

Reduction to (+)-Isoborneol: (+)-Camphor is subsequently reduced to (+)-isoborneol. While the specific plant enzyme responsible for this reduction, a putative camphor reductase , has not been definitively identified in all relevant species, the reduction of camphor to isoborneol is a well-established chemical reaction and is hypothesized to be the final step in the biosynthesis of (+)-isoborneol in plants.[7][8][9]

This series of reactions forms a metabolic grid where the relative activities of BPPS, phosphatases, BDH, and camphor reductases likely dictate the final accumulation of (+)-borneol, (+)-camphor, and (+)-isoborneol.

Quantitative Data on (+)-Isoborneol and Related Compounds

The quantitative composition of (+)-isoborneol, (+)-borneol, and (+)-camphor in the essential oil of plants can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. Salvia officinalis is a well-studied model for the biosynthesis of these compounds.

| Compound | Plant Species | Plant Part | Concentration/Relative Abundance (%) | Analytical Method | Reference(s) |

| (+)-Isoborneol | Salvia officinalis | Leaves | Not typically reported as a major component | GC-MS | [10][11] |

| (+)-Borneol | Salvia officinalis | Leaves | 1.3 - 3.7 | GC-FID/GC-MS | [10] |

| Salvia officinalis | Leaves | 1.9 - 3.3 | GC/MS | [11] | |

| Salvia officinalis | Leaves | 3.06 | GC/MS | [12] | |

| (+)-Camphor | Salvia officinalis | Leaves | 4.1 - 8.0 | GC-FID/GC-MS | [10] |

| Salvia officinalis | Leaves | 11.7 - 27.0 | GC/MS | [11] | |

| Salvia officinalis | Leaves | 23.38 | GC/MS | [12] |

Enzyme Kinetics

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| (+)-Bornyl Diphosphate Synthase (CbTPS1) | Cinnamomum burmanni | Geranyl Diphosphate | 5.11 ± 1.70 | 0.01 | [13] |

| (-)-Bornyl Diphosphate Synthase (BbTPS3) | Blumea balsamifera | Geranyl Diphosphate | 4.93 ± 1.38 | 1.49 | [14][15] |

| Borneol Dehydrogenase (from Pseudomonas sp.) | Pseudomonas sp. TCU-HL1 | (+)-Borneol | 200 ± 10 | 0.75 ± 0.01 | [4] |

| (-)-Borneol | 160 ± 10 | 0.53 ± 0.01 | [4] | ||

| Borneol Dehydrogenase (SrBDH1) | Salvia rosmarinus | rac-endo-borneol | - | >0.02 U/mg | [5][16] |

Regulation of Biosynthesis

The biosynthesis of (+)-isoborneol and related monoterpenoids is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and developmental and environmental cues.

Transcriptional Regulation: The expression of monoterpene synthase genes, including bornyl diphosphate synthase, is often correlated with the accumulation of their respective products.[17][18] Studies in Salvia officinalis have shown that the transcript levels of BPPS are influenced by the season, indicating a developmental and environmental regulation of camphor and borneol production.[17][18] Transcription factors from the MYB and bHLH families are known to be involved in the regulation of terpenoid biosynthesis in plants, including those in the Lamiaceae family.[19][20] These transcription factors can be activated by phytohormones such as jasmonic acid, which is a key signaling molecule in plant defense responses.

Developmental and Environmental Factors: The production of monoterpenes, including those in the bornane family, is often localized to specific tissues, such as the glandular trichomes of leaves and flowers.[21] The composition and yield of the essential oil can vary with the developmental stage of the plant, with the highest concentrations often found during the flowering period.[10] Abiotic stresses, such as drought and salinity, can also influence the expression of biosynthetic genes and the accumulation of monoterpenoids as part of the plant's defense and adaptation mechanisms.[20]

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of essential oils from plant material, such as Salvia officinalis leaves, for subsequent analysis of (+)-isoborneol content.

Materials:

-

Fresh or dried plant material (e.g., Salvia officinalis leaves)

-

Distilled water

-

Steam distillation apparatus (Clevenger-type or similar)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a suitable amount of plant material (e.g., 100 g of dried leaves) and place it in the boiling flask of the steam distillation apparatus.

-

Add distilled water to the flask to cover the plant material.

-

Assemble the steam distillation apparatus, ensuring all connections are secure.

-

Begin heating the flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

-

The steam and essential oil vapor will condense in the condenser and be collected in the collection vessel.

-

Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.

-

Allow the collected distillate to cool to room temperature. The essential oil will typically form a layer on top of the aqueous phase.

-

Carefully separate the essential oil from the aqueous phase using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed glass vial in a cool, dark place until analysis.

Enzyme Assay for (+)-Bornyl Diphosphate Synthase (BPPS)

This protocol is for the in vitro assay of recombinant BPPS activity.

Materials:

-

Purified recombinant BPPS enzyme

-

Assay buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT

-

Geranyl diphosphate (GPP) substrate solution

-

Calf intestinal alkaline phosphatase (CIAP)

-

Hexane (for extraction)

-

Internal standard (e.g., isobutylbenzene)

-

GC-MS for product analysis

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and a specific amount of purified BPPS enzyme (e.g., 1-5 µg).

-

Initiate the reaction by adding GPP to a final concentration of 50 µM. The total reaction volume is typically 500 µL.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

To hydrolyze the bornyl diphosphate product to borneol, add CIAP (e.g., 1 unit) and incubate for an additional 30 minutes at 37°C.

-

Stop the reaction by adding an equal volume of hexane containing an internal standard.

-

Vortex the mixture vigorously to extract the monoterpene products into the hexane layer.

-

Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

-

Analyze the products by GC-MS to identify and quantify (+)-borneol and any other monoterpene products.

Enzyme Assay for (+)-Borneol Dehydrogenase (BDH)

This protocol measures the activity of BDH by monitoring the formation of NADH.

Materials:

-

Purified BDH enzyme

-

Assay buffer: 100 mM Tris-HCl (pH 8.5)

-

(+)-Borneol substrate solution

-

NAD⁺ solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺ (final concentration 2 mM), and the BDH enzyme.

-

Initiate the reaction by adding (+)-borneol to a final concentration of 2 mM. The total reaction volume is typically 1 mL.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in (+)-isoborneol biosynthesis.

Materials:

-

Plant tissue (e.g., Salvia officinalis leaves)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for BPPS, BDH, and a reference gene (e.g., Actin)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The biosynthesis of (+)-isoborneol in plants is a fascinating example of the intricate metabolic networks that produce a vast array of specialized metabolites. While the core pathway from GPP to (+)-borneol is well-established, the subsequent conversion to (+)-isoborneol likely proceeds through a (+)-camphor intermediate, highlighting the importance of a metabolic grid in determining the final product profile. Further research is needed to definitively identify the camphor reductase responsible for the final step in plants and to fully elucidate the complex regulatory networks that control the flux through this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the biosynthesis of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 4. Borneol Dehydrogenase from Pseudomonas sp. Strain TCU-HL1 Catalyzes the Oxidation of (+)-Borneol and Its Isomers to Camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Structural View on the Stereospecificity of Plant Borneol-Type Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Camphor - Wikipedia [en.wikipedia.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. youtube.com [youtube.com]

- 10. notulaebotanicae.ro [notulaebotanicae.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]

- 14. Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Structural View on the Stereospecificity of Plant Borneol‐Type Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Seasonal influence on gene expression of monoterpene synthases in Salvia officinalis (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]

An In-depth Technical Guide to (+)-Isoborneol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoborneol is a bicyclic monoterpenoid alcohol that has garnered significant interest in the scientific community, particularly in the fields of pharmacology and drug development. As a chiral molecule, it exists as two enantiomers, with the (+) and (-) forms potentially exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of (+)-isoborneol, detailed experimental protocols for its characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized.

Chemical and Physical Properties of (+)-Isoborneol

(+)-Isoborneol is a white, crystalline solid with a characteristic camphor-like odor. Its chemical and physical properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | [1] |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| CAS Number | 16725-71-6 | [2] |

| Appearance | White crystalline solid | [3] |

| Odor | Camphor-like | [1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 212-214 °C | [2][3] |

| Boiling Point | 214 °C | [1] |

| Density | 1.011 g/cm³ at 20 °C | [1] |

| Solubility in Water | 738 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Readily soluble in ethanol, ether, and chloroform. | [1] |

| Specific Rotation ([α]D) | +34.3° (in ethanol) |

Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the three methyl groups, the proton attached to the hydroxyl-bearing carbon, and other bicyclic protons. The three methyl groups may show distinct signals. | [4] |

| ¹³C NMR (CDCl₃) | Signals for the ten carbon atoms, including the three methyl carbons, the carbon bearing the hydroxyl group, and the other carbons of the bicyclic ring. | [1] |

| Infrared (IR) | A broad peak in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. | [5][6] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of isoborneol, along with characteristic fragmentation patterns. | [1] |

Experimental Protocols

Synthesis of (+)-Isoborneol via Reduction of (+)-Camphor

This protocol describes a common laboratory method for the synthesis of (+)-isoborneol by the reduction of (+)-camphor using sodium borohydride.

Materials:

-

(+)-Camphor

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Ice-cold deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve (+)-camphor in methanol.

-

Slowly add sodium borohydride to the stirring solution in small portions. An exothermic reaction may occur.

-

Once the addition is complete, attach a reflux condenser and gently heat the mixture to reflux for 30 minutes.

-

After reflux, allow the mixture to cool to room temperature.

-

Slowly and carefully add ice-cold deionized water to quench the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

For purification, dissolve the crude product in a minimal amount of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with water to remove any remaining methanol and salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified (+)-isoborneol.

Determination of Melting Point

The melting point of (+)-isoborneol can be determined using a standard melting point apparatus.

Materials:

-

Purified (+)-isoborneol

-

Capillary tubes (one end sealed)

-

Melting point apparatus

Procedure:

-

Ensure the (+)-isoborneol sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate determination.[8]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]

Measurement of Specific Rotation

The specific rotation of (+)-isoborneol is a measure of its optical activity and is determined using a polarimeter.

Materials:

-

Purified (+)-isoborneol

-

Ethanol (spectroscopic grade)

-

Volumetric flask

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (1 dm)

Procedure:

-

Accurately weigh a known mass of (+)-isoborneol.

-

Dissolve the weighed sample in ethanol in a volumetric flask to a known volume to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with a blank solution (pure ethanol).

-

Fill the polarimeter cell with the (+)-isoborneol solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length of the cell in decimeters.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of (+)-isoborneol in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[4]

Infrared (IR) Spectroscopy:

-

Prepare a sample by either creating a KBr pellet with the solid (+)-isoborneol or by dissolving it in a suitable solvent for liquid cell analysis.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

-

Obtain the mass spectrum, which will show the molecular ion peak and fragmentation pattern.[1]

Biological Activities and Signaling Pathways

(+)-Isoborneol has demonstrated promising biological activities, including neuroprotective and antiviral effects.

Neuroprotective Effects

Studies have shown that isoborneol can protect neuronal cells from oxidative stress-induced apoptosis.[9] The proposed mechanism involves the modulation of key signaling molecules in the apoptotic pathway.

Antiviral Activity

(+)-Isoborneol has been shown to possess antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[10] A key mechanism of this activity is the inhibition of viral glycoprotein glycosylation, a crucial step for the formation of mature, infectious viral particles.

Experimental Workflows

Neuroprotective Activity Assay Workflow

This workflow outlines the steps to assess the neuroprotective effects of (+)-isoborneol against an induced oxidative stressor in a neuronal cell line.

Antiviral Plaque Reduction Assay Workflow

This workflow describes a standard method to quantify the antiviral activity of (+)-isoborneol against HSV-1.[11][12]

Conclusion

(+)-Isoborneol is a natural product with well-defined chemical and physical properties and significant potential in drug development. Its neuroprotective and antiviral activities, coupled with emerging insights into its mechanisms of action, make it a compelling candidate for further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic applications of this promising compound.

References

- 1. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoborneol - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioagilytix.com [bioagilytix.com]

The Elusive Crystal Structure of (+)-Isoborneol: A Technical Guide for Researchers

An in-depth exploration of the synthesis, purification, and crystallographic challenges of (+)-isoborneol, offering insights for drug development and materials science professionals.

While a definitive single-crystal X-ray structure of the parent (+)-isoborneol molecule remains elusive in the public domain, this technical guide provides a comprehensive overview of its chemical synthesis, purification methodologies, and the inherent challenges in its crystallization. By examining the crystal structure of a closely related borneol derivative, we can infer key structural features of the bicyclic [2.2.1]heptane framework in the solid state, offering valuable information for researchers in medicinal chemistry and materials science.

Synthesis and Purification of (+)-Isoborneol for Crystallization

Obtaining high-purity, single crystals of any compound is predicated on a robust synthetic and purification protocol. For (+)-isoborneol, two primary synthetic routes are commonly employed, followed by meticulous purification to remove impurities that can inhibit crystallization.

Synthetic Pathways

(+)-Isoborneol is typically synthesized from either (+)-camphor or camphene. The reduction of (+)-camphor is a common laboratory-scale method, while the hydration of camphene is often utilized in industrial production.

A. Reduction of (+)-Camphor: This method involves the stereoselective reduction of the ketone group of (+)-camphor to the corresponding alcohol. Sodium borohydride (NaBH₄) is a frequently used reducing agent, which preferentially attacks the camphor molecule from the less hindered endo face, yielding the exo alcohol, isoborneol, as the major product.

B. Hydration of Camphene: In this industrial process, camphene is hydrated in the presence of an acid catalyst. This reaction proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate, leading to the formation of the isobornyl cation, which is then hydrated to isoborneol.

Purification by Recrystallization

Following synthesis, crude isoborneol must be purified to remove unreacted starting materials, byproducts (such as the endo isomer, borneol), and residual solvents. Recrystallization is the most effective method for this purpose. Ethanol or petroleum ether are commonly used solvents. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. The lower solubility of isoborneol at reduced temperatures causes it to crystallize out of the solution, leaving impurities behind in the mother liquor.

Challenges in the Crystallization of (+)-Isoborneol

The lack of a publicly available crystal structure for (+)-isoborneol suggests that obtaining single crystals suitable for X-ray diffraction is challenging. Several factors inherent to isoborneol and related terpenoid compounds may contribute to this difficulty:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms can complicate crystallization, often leading to the formation of mixtures of polymorphs or thermodynamically unstable forms that are not suitable for analysis.

-

Tendency to Form Plastic Crystals: Many globular molecules, such as camphor and its derivatives, can form plastic crystals. These are mesophases where the molecules have long-range positional order but are disordered rotationally. This rotational disorder prevents the acquisition of high-quality diffraction data.

-

Needle-like Crystal Habit: Terpenoids often exhibit a propensity to form long, thin needles. This crystal habit is undesirable for single-crystal X-ray diffraction as it can lead to poor diffraction quality and difficulties in mounting the crystal.

-

Sublimation: Isoborneol readily sublimes, which can affect the stability of growing crystals and complicate handling during crystallization experiments.

Inferred Crystal Structure from a Borneol Derivative

In the absence of a crystal structure for (+)-isoborneol, we can gain valuable insights by examining the crystallographic data of a closely related compound. A study on the synthesis and characterization of a (-)-borneol derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate, provides such an opportunity.[1] While this is a derivative of the endo isomer, the rigid bicyclo[2.2.1]heptane core is identical to that of isoborneol.

Experimental Protocol for the Derivative's Crystal Structure Determination

The experimental protocol for determining the crystal structure of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate involved the following key steps[1]:

-

Synthesis: The derivative was synthesized by reacting (-)-borneol with methanesulfonyl chloride in a THF/pyridine solvent system.

-

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow diffusion of a hexane-diethyl ether mixture into a dichloromethane solution of the compound.

-

Data Collection: X-ray diffraction data were collected on a suitable single-crystal diffractometer.

-

Structure Solution and Refinement: The crystal structure was solved and refined using standard crystallographic software packages.

Crystallographic Data of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate

The crystallographic data for the (-)-borneol derivative are summarized in the table below. This data provides a quantitative look at the solid-state conformation of the bicyclic core.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2788(17) |

| b (Å) | 9.3925(19) |

| c (Å) | 15.857(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1233.0(4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.252 |

Data sourced from Ghazzali et al. (2010).[1]

Structural Insights

The analysis of the crystal structure of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate reveals several key features of the borneol framework that are directly applicable to isoborneol:

-

Rigid Bicyclic Core: The bond lengths and angles within the bicyclo[2.2.1]heptane ring system are consistent with those expected for a strained bicyclic alkane. This rigidity is a defining characteristic of the camphor, borneol, and isoborneol family of molecules.

-

Molecular Packing: The crystal packing is influenced by weak intermolecular interactions, including C-H···O hydrogen bonds.[1] In the case of (+)-isoborneol, the hydroxyl group would be expected to play a significant role in directing the crystal packing through hydrogen bonding.

-

Chirality: The crystal structure confirms the absolute stereochemistry of the parent (-)-borneol. A similar analysis of a (+)-isoborneol derivative would be expected to confirm its known absolute configuration.

Future Directions: The Potential of Co-crystallization

Given the challenges in crystallizing (+)-isoborneol itself, co-crystallization presents a promising avenue for future research. Co-crystals are multi-component crystals in which an active pharmaceutical ingredient (API) is co-crystallized with a benign co-former. This technique can significantly alter the physicochemical properties of the API, including its melting point, solubility, and crystal habit, often leading to the formation of high-quality single crystals.

The hydroxyl group of isoborneol provides a key functional group for forming hydrogen bonds with a variety of co-formers, such as carboxylic acids. A systematic screening of co-formers could lead to the successful formation of a (+)-isoborneol co-crystal, which would finally allow for the detailed crystallographic analysis of this important molecule in the solid state.

Conclusion

While the definitive crystal structure of (+)-isoborneol remains to be elucidated, this technical guide has provided a comprehensive overview of the necessary steps and potential challenges in achieving this goal. The synthesis and purification protocols are well-established, and an understanding of the potential difficulties in crystallization can guide future experimental design. The analysis of a closely related borneol derivative offers valuable insights into the solid-state conformation of the isoborneol framework. The exploration of co-crystallization strategies represents a promising path forward for obtaining high-quality single crystals and ultimately revealing the precise three-dimensional structure of this important chiral molecule. Such knowledge will undoubtedly be of great value to researchers in drug design, asymmetric synthesis, and materials science.

References

A Technical Guide to the Enantiomeric Purity of Commercial (+)-Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoborneol, a chiral bicyclic monoterpenoid alcohol, is a critical starting material and intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry plays a pivotal role in determining the biological activity and efficacy of the final products. Consequently, the enantiomeric purity of commercial (+)-isoborneol is a critical quality attribute that requires rigorous analytical characterization. This technical guide provides an in-depth overview of the methods used to determine the enantiomeric purity of (+)-isoborneol, presents typical purity data for commercial grades, and offers detailed experimental protocols for key analytical techniques.

Introduction to (+)-Isoborneol and Chiral Purity

Isoborneol exists as a pair of enantiomers: (1R,2R,4R)-(+)-isoborneol and (1S,2S,4S)-(-)-isoborneol. In drug development and other stereospecific applications, the presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, accurate and precise measurement of the enantiomeric excess (ee%), which quantifies the excess of one enantiomer over the other, is paramount.

Enantiomeric Purity of Commercial (+)-Isoborneol

The enantiomeric purity of commercially available (+)-isoborneol can vary between suppliers and product grades. While chemical purity, as determined by techniques like Gas Chromatography (GC), is commonly reported on product specification sheets, the enantiomeric excess is often only detailed on the lot-specific Certificate of Analysis (CoA). Researchers are strongly advised to consult the CoA for the specific lot of material being used.

For illustrative purposes, the following table summarizes typical chemical purity and expected enantiomeric excess for different grades of commercial (+)-isoborneol.

| Grade | Typical Chemical Purity (by GC) | Typical Enantiomeric Excess (ee%) | Notes |

| Technical Grade | 90-95% | Not typically specified; may be racemic or have low ee%. | Primarily used in applications where stereochemistry is not critical. |

| Reagent Grade | ≥95% | >98% | Suitable for general laboratory use and some synthetic applications. |

| High Purity / Synthesis Grade | ≥98% | >99% | Intended for applications requiring high chemical and enantiomeric purity. |

| Pharmaceutical Grade | Conforms to pharmacopeial standards (e.g., USP, EP) | ≥99.5% | Must meet stringent purity and impurity profile requirements for use in drug manufacturing. |

Note: The enantiomeric excess values are representative and may not reflect the exact specifications of all suppliers. Always refer to the supplier's documentation for precise data.

Experimental Protocols for Enantiomeric Purity Determination

The determination of the enantiomeric purity of (+)-isoborneol is primarily achieved through chiral chromatography, namely Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.

Experimental Protocol: Chiral GC Analysis of (+)-Isoborneol

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm, has been shown to be effective for the enantiomeric separation of isoborneol.[1]

-

Carrier Gas: Helium or Hydrogen.

-

Injection:

-

Sample Preparation: Prepare a dilute solution of the (+)-isoborneol sample in a suitable solvent (e.g., ethyl acetate, hexane).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 180 °C.

-

Final Temperature: Hold at 180 °C for 5 minutes.

-

(Note: The temperature program should be optimized for the specific column and instrument used.)

-

-

Detector:

-

Detector: Flame Ionization Detector (FID).

-

Temperature: 250 °C.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

-

ee% = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

-

Derivatization for Enhanced GC Separation: In some cases, derivatization of isoborneol with a chiral reagent can improve separation and detection. For example, reaction with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) or (1S)-(-)-camphanic chloride forms diastereomeric esters that can be readily separated on a standard achiral GC column.[2][3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for enantiomeric separation. It employs a stationary phase that is chiral, allowing for differential interaction with the enantiomers.

Experimental Protocol: Chiral HPLC Analysis of (+)-Isoborneol

-

Instrumentation: High-Performance Liquid Chromatograph equipped with a UV or Optical Rotation detector.[5]

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support, have demonstrated excellent performance in separating isoborneol enantiomers.[6]

-

Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier is typically used. For example, a mobile phase of n-hexane and ethanol in a ratio of 98:2 (v/v) can be effective. The resolution is sensitive to the alcohol content and temperature, with lower ethanol concentrations and lower temperatures generally leading to better separation.[5][6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection:

-

UV Detector: Isoborneol has a weak chromophore, so detection can be challenging. A low wavelength (e.g., 210 nm) may be used.

-

Optical Rotation Detector: This detector is highly specific for chiral compounds and can distinguish between enantiomers based on their opposite rotation of plane-polarized light.[5]

-

-

Sample Preparation: Dissolve the (+)-isoborneol sample in the mobile phase.

-

Injection Volume: 10 µL.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the determination of the enantiomeric purity of a commercial (+)-isoborneol sample.

Caption: Workflow for Determining Enantiomeric Purity.

Conclusion

The enantiomeric purity of (+)-isoborneol is a critical parameter for its use in pharmaceutical and fine chemical synthesis. Chiral GC and HPLC are the primary analytical techniques for determining enantiomeric excess. While commercial suppliers typically ensure high enantiomeric purity for their products, it is essential for researchers and drug development professionals to verify the enantiomeric excess of the specific lot being used through appropriate analytical methods. This guide provides the foundational knowledge and experimental protocols to aid in the rigorous quality control of (+)-isoborneol.

References

Natural Sources of (+)-Isoborneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of (+)-isoborneol, a bicyclic monoterpenoid with significant interest in the pharmaceutical and fragrance industries. This document details the quantitative occurrence of (+)-isoborneol in various plant species, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Quantitative Data on (+)-Isoborneol in Natural Sources

The concentration of (+)-isoborneol varies considerably among different plant species and is influenced by factors such as geographical location, season, and the specific part of the plant utilized. The following table summarizes the quantitative data reported in the scientific literature.

| Plant Species | Plant Part | Concentration of (+)-Isoborneol | Analytical Method | Reference |

| Rosmarinus officinalis (Rosemary) | Leaves (Essential Oil) | 11.96% - 14.89% | GC-MS | [1] |

| Rosmarinus officinalis (Rosemary) | Leaves (Essential Oil) | 0.20 ± 0.02% | GC-MS | [2] |

| Blumea balsamifera | Leaves | 0.016 g/kg | UMAE-GC-FID | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate extraction and quantification of (+)-isoborneol from natural matrices. Below are protocols that have been successfully employed in scientific research.

Protocol 1: Simultaneous Ultrasonic and Microwave-Assisted Extraction (UMAE) of Isoborneol from Blumea balsamifera Leaves[3][4]

This method provides a rapid and efficient extraction of volatile compounds, including isoborneol.

1. Sample Preparation:

-

Dry the leaves of Blumea balsamifera at a controlled temperature.

-

Grind the dried leaves into a fine powder (e.g., 80 mesh).

2. Extraction Procedure:

-

Place 1 g of the powdered leaf sample into an extraction vessel.

-

Add a suitable solvent (e.g., ethyl acetate) at a specific sample-to-solvent ratio (e.g., 1:10 g/mL).

-

Subject the mixture to simultaneous ultrasonic and microwave irradiation. Optimal parameters from a cited study are:

-

Microwave power: 100 W

-

Ultrasonic power: 50 W

-

Extraction time: 30 seconds

-

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract using a rotary evaporator under reduced pressure.

-

Redissolve the concentrated extract in a known volume of solvent for analysis.

3. Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID):

-

Gas Chromatograph: A system equipped with a flame ionization detector and an autosampler.

-

Column: A capillary column suitable for terpene analysis (e.g., HP-5 MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 220 °C at a rate of 8 °C/min, hold for 5 minutes.

-

-

Injection Volume: 1.0 µL with a split ratio (e.g., 1:5).

-

Quantification: Use an internal or external standard method with a calibration curve generated from pure isoborneol standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isoborneol in Essential Oils[2]

GC-MS is a powerful technique for both the identification and quantification of volatile compounds in complex mixtures like essential oils.

1. Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph-Mass Spectrometer: A system equipped with a mass selective detector.

-

Column: HP-5 MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Injector Temperature: 220 °C.

-

MS Transfer Line Temperature: 290 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C.

-

Ramp to 220 °C at a rate of 8 °C/min.

-

-

Injection: 1.0 µL in split mode (e.g., split ratio 1:100).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50–550 m/z.

-

-

Identification: Identify isoborneol by comparing its mass spectrum and retention time with that of a pure standard and by matching with mass spectral libraries (e.g., NIST).

-

Quantification: Calculate the relative percentage of isoborneol based on the peak area relative to the total peak area of the chromatogram. For absolute quantification, use a calibration curve with a pure standard.

Visualizations

Biosynthesis of Borneol and Isoborneol

The biosynthesis of borneol, of which isoborneol is an isomer, originates from the methylerythritol phosphate (MEP) pathway in plants.[4][5] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Experimental Workflow: From Plant Material to Pure Compound

The general workflow for the extraction and analysis of (+)-isoborneol from a plant source involves several key steps, from sample collection to final quantification.

References

An In-depth Technical Guide to the Stereoisomers of Borneol and Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borneol and isoborneol are bicyclic monoterpene alcohols that exist as stereoisomers, each with unique physicochemical properties and distinct pharmacological activities. This technical guide provides a comprehensive overview of the four primary stereoisomers: (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol. It details their synthesis via the reduction of camphor, methods for their separation and characterization, and summarizes their key physical and spectroscopic properties. Furthermore, this guide explores the differential effects of these stereoisomers on biological systems, with a focus on their impact on signaling pathways relevant to drug development, such as the regulation of P-glycoprotein. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers in their laboratory work and theoretical understanding.

Introduction to the Stereochemistry of Borneol and Isoborneol

Borneol and isoborneol are diastereomers that differ in the stereochemical orientation of the hydroxyl group on the bicyclo[2.2.1]heptane ring system. The hydroxyl group in borneol is in the endo position, while in isoborneol, it is in the exo position.[1][2][3] This seemingly minor structural difference leads to significant variations in their physical properties and biological activities.

Each of these diastereomers is chiral and exists as a pair of enantiomers:

-

Borneol: (+)-borneol and (-)-borneol

-

Isoborneol: (+)-isoborneol and (-)-isoborneol

"Synthetic borneol," produced from the reduction of racemic (±)-camphor, is a mixture of all four stereoisomers. In contrast, "semi-synthetic borneol" is derived from the reduction of naturally occurring (+)-camphor, yielding a mixture of (+)-borneol and (-)-isoborneol.[4]

Physicochemical Properties

The distinct spatial arrangements of the hydroxyl group in borneol and isoborneol, along with their chirality, give rise to different physical properties. A summary of these properties is presented below.

Table 1: Physical Properties of Borneol and Isoborneol Stereoisomers

| Stereoisomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (+)-Borneol | 208 | 212 | +37.7° (c=5, ethanol)[5] |

| (-)-Borneol | 206-208[6] | 210[6] | -35.3° (c=5, ethanol)[6] |

| (±)-Borneol | 206-209 | 210 | -0.5° to +0.5° (c=5, ethanol)[7] |

| (+)-Isoborneol | 212-214 | - | +34.3° (in alcohol)[8] |

| (-)-Isoborneol | 212-214 | - | -34.3° (in alcohol)[8] |

| (±)-Isoborneol | 212-214 (sublimes)[9] | - | -3° to +3° (c=5, ethanol)[10] |

Synthesis and Separation of Stereoisomers

The most common laboratory synthesis of borneol and isoborneol involves the reduction of camphor. The stereoselectivity of this reaction is dependent on the reducing agent and reaction conditions.

Synthesis via Reduction of Camphor

The reduction of the carbonyl group in camphor can proceed from two different faces, leading to the formation of either borneol (from exo attack) or isoborneol (from endo attack). The use of sodium borohydride (NaBH₄) as a reducing agent typically results in isoborneol as the major product due to steric hindrance from the methyl groups on the camphor molecule, which favors the approach of the hydride from the less hindered endo face.[4]

-

Dissolution: Dissolve 1.0 g of camphor in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution in an ice bath. In small portions, cautiously add 0.5 g of sodium borohydride to the stirred solution over a period of 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Quenching and Precipitation: Slowly and carefully add 20 mL of ice-cold water to the reaction mixture. A white precipitate of borneol and isoborneol will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 10 mL portions of cold water.

-

Drying: Allow the product to air dry on the filter paper. For complete drying, the solid can be placed in a desiccator.

Separation of Borneol and Isoborneol

Due to their similar physical properties, the separation of borneol and isoborneol can be challenging. Column chromatography is an effective method for their separation on a laboratory scale.

-

Column Preparation: A glass column (e.g., 50 cm x 4 cm) is dry-packed with silica gel (200 mesh).

-

Sample Loading: The crude mixture of borneol and isoborneol is mixed with a small amount of silica gel and carefully added to the top of the column.

-

Elution: The column is developed with a solvent system of petroleum ether, ethyl acetate, and chloroform (20:2:6 v/v/v). The solvent is allowed to run through the column until it reaches the bottom.

-

Fraction Collection: The distinct zones of borneol and isoborneol can be visualized under UV light (if a fluorescent indicator is incorporated into the silica gel) or by thin-layer chromatography (TLC) analysis of the eluent. The fractions corresponding to each isomer are collected separately.

-

Isolation: The solvent is removed from the collected fractions by rotary evaporation to yield the purified isomers.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for the characterization of borneol and isoborneol and for determining the diastereomeric ratio in a mixture.

Table 2: Key Spectroscopic Data for Borneol and Isoborneol

| Technique | Borneol | Isoborneol |

| ¹H NMR (CDCl₃) | Characteristic multiplet for the proton on the hydroxyl-bearing carbon at ~4.0 ppm. | Characteristic multiplet for the proton on the hydroxyl-bearing carbon at ~3.6 ppm. |

| ¹³C NMR (CDCl₃) | Distinct chemical shifts for the carbon atoms of the bicyclic ring system. | Different chemical shifts for the carbon atoms compared to borneol, particularly for the carbons near the hydroxyl group. |

| IR (KBr) | Strong, broad O-H stretch around 3300-3500 cm⁻¹. C-O stretch around 1050 cm⁻¹. | Strong, broad O-H stretch around 3300-3500 cm⁻¹. C-O stretch around 1060 cm⁻¹. |

Pharmacological Activities and Signaling Pathways

The stereoisomers of borneol and isoborneol exhibit distinct pharmacological profiles, which is of significant interest in drug development.

Differential Pharmacological Effects

-

Cerebrovascular Diseases: L-borneol has shown potential in the treatment of cerebrovascular diseases.[11] Natural borneol has demonstrated a stronger neuroprotective effect on the neurovascular unit compared to synthetic borneol in cerebral ischemia models.

-

Drug Delivery and Absorption: Borneol and isoborneol can act as penetration enhancers for hydrophilic drugs. L-borneol and isoborneol have been shown to promote intestinal mucosal absorption of drugs through the bidirectional regulation of P-glycoprotein (P-gp).[11]

-

Anti-tumor and Anti-bacterial Activity: D-borneol exhibits better anti-tumor sensitizing effects than L-borneol. L-borneol shows superior inhibition of bacterial adhesion due to its C2 chiral center.[11]

Modulation of Signaling Pathways

Borneol has been found to modulate key signaling pathways, which helps to explain its pharmacological effects.

Borneol can depress the function of P-glycoprotein (P-gp), an important efflux transporter in the blood-brain barrier, by a mechanism involving the activation of the nuclear factor-κB (NF-κB) signaling pathway.[12] This can enhance the penetration of other drugs into the brain.

Caption: Borneol-mediated regulation of P-glycoprotein.

In the context of cerebral ischemia, borneol has been shown to exert neuroprotective effects by modulating pathways such as the Wnt/β-catenin and Notch signaling pathways.[13][14]

Caption: Borneol's role in neuroprotective signaling.

Conclusion

The stereoisomers of borneol and isoborneol represent a fascinating area of study with significant implications for drug development and medicinal chemistry. Their distinct physicochemical properties and differential pharmacological activities underscore the importance of stereochemistry in biological systems. This technical guide provides a foundational resource for researchers, offering detailed methodologies and consolidated data to facilitate further investigation into the therapeutic potential of these compounds. A thorough understanding of their synthesis, separation, characterization, and biological mechanisms of action is crucial for harnessing their full potential in the development of novel therapeutics.

References

- 1. Showing Compound Isoborneol (FDB009636) - FooDB [foodb.ca]

- 2. Borneol - Wikipedia [en.wikipedia.org]

- 3. Isoborneol - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Borneol [drugfuture.com]

- 6. (−)-右旋龙脑 predominantly endo, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Borneol [chembk.com]

- 8. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]

- 10. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]

- 11. L(-)-Borneol CAS#: 464-45-9 [m.chemicalbook.com]

- 12. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of (+)-Isoborneol Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Preclinical Data, Mechanistic Insights, and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Isoborneol, a bicyclic monoterpenoid, and its derivatives have emerged as a promising class of compounds with a diverse range of therapeutic applications. Found in the essential oils of various medicinal plants, this chiral scaffold has garnered significant attention for its neuroprotective, anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the current state of research on (+)-isoborneol derivatives, focusing on quantitative preclinical data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile natural product scaffold.

Therapeutic Activities of (+)-Isoborneol and Its Derivatives

The therapeutic potential of (+)-isoborneol derivatives spans multiple disease areas, with a growing body of preclinical evidence supporting their efficacy. The core bicyclic structure of isoborneol provides a rigid and chirally defined scaffold that can be readily functionalized to generate novel derivatives with enhanced potency and selectivity.

Neuroprotective Effects

(+)-Isoborneol and its derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. These compounds have been shown to mitigate neuronal damage induced by oxidative stress, excitotoxicity, and neuroinflammation.

Key Mechanisms of Neuroprotection:

-

Antioxidant Activity: Isoborneol derivatives effectively reduce the generation of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[1][2]

-

Anti-apoptotic Effects: These compounds modulate the expression of key apoptosis-regulating proteins, such as increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation.[2]

-

Modulation of Signaling Pathways: Isoborneol derivatives have been shown to interfere with pro-inflammatory and apoptotic signaling cascades, including the NF-κB and JNK pathways.[2][3]

Anti-inflammatory Activity

The anti-inflammatory properties of isoborneol derivatives are well-documented. They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of key inflammatory signaling pathways.

Key Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Cytokines: Isoborneol derivatives have been shown to suppress the production of cytokines such as TNF-α and IL-6.[4]

-

Downregulation of Inflammatory Enzymes: These compounds can inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Inhibition of NF-κB Signaling: A crucial mechanism underlying the anti-inflammatory effects of isoborneol derivatives is the inhibition of the NF-κB signaling pathway.[3]

Anticancer Activity

Emerging research indicates that certain derivatives of isoborneol possess promising anticancer properties. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Key Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Isoborneol derivatives can trigger programmed cell death in cancer cells through the modulation of apoptotic pathways.

-

Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest, thereby inhibiting tumor growth.

-

Inhibition of Angiogenesis: There is preliminary evidence to suggest that certain derivatives may interfere with the formation of new blood vessels that supply tumors.

Antiviral Activity

Several isoborneol derivatives have exhibited potent antiviral activity against a range of viruses, including influenza A and herpes simplex virus type 1 (HSV-1).[1][5][6]

Key Mechanisms of Antiviral Action:

-

Inhibition of Viral Replication: Isoborneol derivatives can interfere with the replication machinery of viruses.[5][6]

-

Virucidal Effects: Some derivatives have been shown to directly inactivate viral particles.[5]

-

Inhibition of Viral Glycoprotein Glycosylation: A specific mechanism identified for isoborneol against HSV-1 is the inhibition of the glycosylation of viral glycoproteins, which is crucial for viral entry and infectivity.[5]

Quantitative Data on Therapeutic Activities

The following tables summarize the quantitative data from preclinical studies on the therapeutic activities of (+)-isoborneol and its derivatives.

Table 1: Neuroprotective Activity of (+)-Isoborneol Derivatives

| Compound | Cell Line/Model | Assay | Endpoint | Result | Reference |

| (±)-Isoborneol | SH-SY5Y cells | 6-OHDA-induced apoptosis | Cell Viability | Significant protection at low mM concentrations | [7] |

| (+)-Borneol | SH-SY5Y cells | Aβ-induced cytotoxicity | Cell Viability (MTT) | Inhibition of cytotoxicity at 100 µM | [8] |

Table 2: Anti-inflammatory Activity of (+)-Isoborneol Derivatives

| Compound | Cell Line/Model | Assay | Endpoint | IC50/EC50 | Reference |

| Borneol esters | Rat paw edema | Carrageenan-induced edema | Edema reduction | Effective reduction | [9] |

| Synthetic Borneol (contains isoborneol) | LPS-induced RAW 264.7 macrophages | NO, TNF-α, IL-6 production | Inhibition of inflammatory mediators | Significant reduction | [4] |

Table 3: Anticancer Activity of (+)-Isoborneol Derivatives

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| Borneol ester derivative 6 | Various tumor cell lines | Antiproliferative assay | Cytotoxicity | Promising activity | [9] |

| Isosteviol derivative 10C | HepG2 cells | MTT assay | Growth inhibition | 2 µM | [10] |

Table 4: Antiviral Activity of (+)-Isoborneol Derivatives

| Compound | Virus | Cell Line | Assay | IC50 | Reference |

| (-)-Borneol-morpholine derivative 7 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 7.1 µM | [1] |

| (-)-Isoborneol-morpholine derivative 26 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 7.9 µM | [1] |

| (-)-Borneol-piperazine derivative 9 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 4.4 µM | [1] |

| (-)-Borneol-piperazine derivative 18 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 1.9 µM | [1] |

| Isoborneol | Herpes Simplex Virus 1 (HSV-1) | Vero | Viral replication inhibition | 0.06% (concentration) | [5][6] |

| (-)-Borneol-dimethylamine derivative 3b | Respiratory Syncytial Virus (RSV) | HEp-2 | Antiviral activity | 8.9 µM | [11] |

| (-)-Borneol-4-methylpiperidine derivative 7b | Respiratory Syncytial Virus (RSV) | HEp-2 | Antiviral activity | 6.2 µM | [11] |

| (-)-Borneol-4-methylpiperazine derivative 9c | Respiratory Syncytial Virus (RSV) | HEp-2 | Antiviral activity | 5.1 µM | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of (+)-isoborneol derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells (e.g., SH-SY5Y neuroblastoma cells, cancer cell lines)

-

96-well culture plates

-

Complete culture medium

-

(+)-Isoborneol derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]

-

Compound Treatment: The following day, treat the cells with various concentrations of the (+)-isoborneol derivative. Include a vehicle control (solvent alone) and a positive control for cytotoxicity if applicable. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13][14]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect the levels of specific proteins in a sample, which can be used to assess the activation state of signaling pathways like NF-κB. A common method to assess NF-κB activation is to measure the phosphorylation of its p65 subunit or the degradation of its inhibitor, IκBα.

Materials:

-

Cells (e.g., RAW 264.7 macrophages)

-

6-well culture plates

-

(+)-Isoborneol derivative

-

LPS (lipopolysaccharide) for stimulation

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the (+)-isoborneol derivative for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated p65 or IκBα between different treatment groups.

Apoptosis Assessment (Bax/Bcl-2 Ratio)

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the mitochondrial pathway of apoptosis. This ratio can be assessed by Western blotting.

Materials:

-

Same as for Western Blot Analysis (Section 3.2)

-

Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin

Protocol:

-

Cell Treatment and Lysis: Follow the same procedure as for Western Blot Analysis (steps 1-3 in Section 3.2). The treatment conditions will depend on the specific apoptosis-inducing agent being used (e.g., 6-OHDA for neurotoxicity studies).

-

SDS-PAGE and Protein Transfer: Follow the same procedure as for Western Blot Analysis (steps 4-5 in Section 3.2).

-

Blocking and Antibody Incubation: Follow the same procedure as for Western Blot Analysis (steps 6-8 in Section 3.2), using primary antibodies against Bax and Bcl-2. It is often necessary to probe for each protein on separate blots or to strip and re-probe the same blot.

-

Detection and Analysis: Follow the same procedure as for Western Blot Analysis (steps 9-10 in Section 3.2). Calculate the ratio of Bax to Bcl-2 protein levels for each sample. A decrease in the Bax/Bcl-2 ratio is indicative of an anti-apoptotic effect.

Signaling Pathways and Experimental Workflows

The therapeutic effects of (+)-isoborneol derivatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general workflow for screening new derivatives.

NF-κB Signaling Pathway Inhibition

Modulation of the Apoptotic Pathway

General Workflow for Screening (+)-Isoborneol Derivatives

Synthesis and Structure-Activity Relationships

The therapeutic potential of (+)-isoborneol derivatives is intrinsically linked to their chemical structure. The synthesis of novel derivatives often involves the modification of the hydroxyl group at the C2 position, leading to the formation of esters, ethers, and heterocyclic conjugates.

-

Ester Derivatives: The esterification of the hydroxyl group with various carboxylic acids can modulate the lipophilicity and pharmacokinetic properties of the parent compound. Studies have shown that the nature of the ester side chain can significantly impact the anti-inflammatory and anticancer activities.[9]

-

Ether Derivatives: The formation of ether linkages offers another avenue for structural modification, potentially leading to derivatives with altered metabolic stability and biological activity.

-

Heterocyclic Derivatives: The incorporation of nitrogen-containing heterocycles, such as morpholine and piperazine, has been shown to be a particularly effective strategy for enhancing the antiviral activity of isoborneol derivatives.[1] The heterocyclic moiety can influence the compound's polarity, solubility, and ability to interact with biological targets.

A key aspect of the structure-activity relationship (SAR) is the stereochemistry of the bornane scaffold. Studies comparing borneol and isoborneol derivatives have revealed that the stereochemical orientation of the substituent can have a profound impact on biological activity.[1]

Conclusion and Future Directions

(+)-Isoborneol and its derivatives represent a promising class of natural product-based compounds with a wide array of therapeutic properties. The preclinical data summarized in this guide highlight their potential in the treatment of neurodegenerative diseases, inflammatory disorders, cancer, and viral infections. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this exciting field.

Future research should focus on:

-

Expanding the chemical diversity of (+)-isoborneol derivatives through innovative synthetic strategies.

-

Conducting comprehensive in vivo studies to validate the therapeutic efficacy and safety of lead compounds.

-

Elucidating the detailed molecular mechanisms of action to identify specific protein targets.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of promising derivatives to enhance their drug-like characteristics.

By leveraging the unique structural features of the (+)-isoborneol scaffold, it is anticipated that novel and effective therapeutic agents will be developed to address a range of unmet medical needs.

References

- 1. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances and perspectives on pharmacological activities and mechanisms of the monoterpene borneol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoborneol | HSV | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Borneol alleviates oxidative stress via upregulation of Nrf2 and Bcl-2 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]